Compound Description: J147 is a promising drug candidate for the treatment of Alzheimer's disease. [] It displays neuroprotective effects and has shown efficacy in preclinical models of Alzheimer's disease. []
Relevance: While not directly sharing the core alaninamide structure, J147 shares a similar motif with N~1~-[4-(acetylamino)phenyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide in terms of the substituted aromatic rings and the presence of a trifluoroacetyl group. The paper compares the X-ray structures and molecular electrostatic potentials of J147 and several 1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazoles, exploring their structural and electronic similarities. []
Compound Description: This compound is one of seven new 1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazoles whose X-ray structures were determined and compared to that of J147. []
Relevance: This compound shares the 3,4-dimethylphenyl group with N~1~-[4-(acetylamino)phenyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide and also contains a trifluoromethyl group, highlighting the focus on these structural elements in the research paper exploring structural analogs of J147. []
Compound Description: This compound is another of the seven new 1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazoles whose X-ray structures were determined and compared to that of J147. []
Relevance: This compound shares the 3,4-dimethylphenyl group with N~1~-[4-(acetylamino)phenyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide and also features a trifluoromethyl group and a 3-methoxyphenyl substituent, further demonstrating the interest in exploring variations around the aromatic ring substitutions in the context of J147 analogs. []
Compound Description: This compound is another of the seven new 1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazoles whose X-ray structures were determined and compared to that of J147. [] Its minimum-energy conformation, almost identical to its X-ray structure, was found to be closely related to one of the J147 seven minima. []
Relevance: This compound shares the 3,4-dimethylphenyl group with N~1~-[4-(acetylamino)phenyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide and also incorporates a trifluoromethyl group and a 4-methoxyphenyl substituent. [] This similarity highlights the paper's focus on understanding the structure-activity relationships of compounds related to J147 by systematically modifying the aromatic ring substituents. []
Compound Description: This compound is another of the seven new 1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazoles whose X-ray structures were determined and compared to that of J147. []
Relevance: Although it features a 2,4-dimethylphenyl group instead of the 3,4-dimethylphenyl group found in N~1~-[4-(acetylamino)phenyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide, this compound exhibits a similar arrangement of substituents on the aromatic ring and also includes a trifluoromethyl group, emphasizing the systematic exploration of structural variations around the core triazole scaffold in relation to J147. []
Compound Description: This compound is another of the seven new 1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazoles whose X-ray structures were determined and compared to that of J147. []
Relevance: While not possessing the 3,4-dimethylphenyl group, this compound incorporates two trifluoromethyl groups on a phenyl ring, reflecting the interest in evaluating the effects of trifluoromethyl substituents on the biological activity of compounds related to J147. []
Compound Description: This compound is another of the seven new 1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazoles whose X-ray structures were determined and compared to that of J147. []
Relevance: This compound showcases a different substitution pattern compared to N~1~-[4-(acetylamino)phenyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide, featuring two 3,4-dimethoxyphenyl groups and a trifluoromethyl group. []
Compound Description: This compound is the last of the seven new 1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazoles whose X-ray structures were determined and compared to that of J147. []
Relevance: This compound, with a phenol group and a 3,4-dimethoxyphenyl group attached to the triazole core, as well as a trifluoromethyl substituent, further highlights the paper's emphasis on studying the structural diversity of triazole derivatives and their potential relevance to J147's activity. []
Compound Description: This compound served as a precursor in the synthesis of a series of Schiff bases, which were then used to generate 1,3,5-Oxadiazine derivatives evaluated for their antibacterial and antifungal activities. []
Relevance: This compound shares the 3,4-dimethylphenyl group with N~1~-[4-(acetylamino)phenyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide. Additionally, both compounds feature a sulfonamide moiety attached to an aromatic ring, showcasing a similarity in chemical functionality. []
Compound Description: Saredutant is a tachykinin NK2 receptor antagonist investigated for its potential in treating irritable bowel syndrome and anxiety. [, , , , ] It has demonstrated efficacy in reducing distress vocalizations in guinea pig pups and counteracting stress-induced increases in body temperature. []
Relevance: Although not possessing a core structure directly related to N~1~-[4-(acetylamino)phenyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide, Saredutant shares the 4-acetylamino-4-phenylpiperidino motif, suggesting a potential interest in the biological activity of this specific structural element. [, , , , ]
Compound Description: MF498 is a selective E prostanoid receptor 4 (EP4) antagonist exhibiting anti-inflammatory and analgesic properties. [] It has shown efficacy in relieving joint inflammation and pain in rodent models of rheumatoid arthritis and osteoarthritis. []
Relevance: MF498 and N~1~-[4-(acetylamino)phenyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide both contain a sulfonamide moiety, suggesting a potential interest in the pharmacological activity associated with this functional group. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.